molecular formula C6H12NNaO2 B1583597 2-(Tert-butylamino)acetic acid CAS No. 58482-93-2

2-(Tert-butylamino)acetic acid

Cat. No.: B1583597
CAS No.: 58482-93-2
M. Wt: 153.15 g/mol
InChI Key: AAPQJQRIUSSYBB-UHFFFAOYSA-M
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Description

2-(Tert-butylamino)acetic acid, also known as this compound hydrochloride, is a derivative of glycine . It has a molecular weight of 167.64 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H . The molecular formula is C6H14ClNO2 .


Physical and Chemical Properties Analysis

The physical form of this compound is a white to off-white solid . The storage temperature is -20°C for 3 years, 4°C for 2 years, and -80°C for 6 months in solvent .

Scientific Research Applications

  • Photocatalytic Degradation of Pharmaceuticals : One application is in the heterogeneous photocatalytic degradation of pharmaceutical agents like salbutamol in aqueous titanium dioxide suspensions. This process involves the transformation of salbutamol under simulated solar irradiation using titanium dioxide as a photocatalyst, leading to various intermediate compounds including 2-(Tert-butylamino)acetic acid. This approach aids in the assessment of mineralization and toxicity evaluation of such pharmaceutical compounds in environmental contexts (Sakkas et al., 2007).

  • Drug Nanocarrier Applications : In another study, 2-(Tert-butylamino)ethyl methacrylate, a derivative of this compound, was used in the synthesis of well-defined diblock copolymer, which was grafted onto mesoporous silica nanoparticles. These nanoparticles were used as drug nanocarriers for substances like doxycycline, indicating the potential of this compound derivatives in drug delivery systems (Alswieleh et al., 2020).

  • Catalysis in Chemical Syntheses : It also finds application in catalytic processes. For instance, in the synthesis of certain copper(II) complexes, derivatives of this compound were used as ligands. These complexes have potential applications in various chemical syntheses and catalytic activities (Dasgupta et al., 2007).

  • Atmospheric Chemistry Studies : In atmospheric chemistry, derivatives of this compound are used to study reactions with OH radicals. These studies are crucial in understanding the atmospheric degradation processes of certain amines and their impacts on the environment (Tan et al., 2018).

Safety and Hazards

The safety information for 2-(Tert-butylamino)acetic acid indicates that it has a GHS07 signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(Tert-butylamino)acetic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Tert-butylamine", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Tert-butylamine is reacted with bromoacetic acid in the presence of sodium hydroxide to form 2-(Tert-butylamino)acetic acid.", "Step 2: The reaction mixture is then acidified with hydrochloric acid to protonate the amine group and precipitate the product.", "Step 3: The product is then extracted with diethyl ether to remove impurities.", "Step 4: The organic layer is washed with water and dried over sodium chloride.", "Step 5: The solvent is removed under reduced pressure to yield the final product." ] }

CAS No.

58482-93-2

Molecular Formula

C6H12NNaO2

Molecular Weight

153.15 g/mol

IUPAC Name

sodium;2-(tert-butylamino)acetate

InChI

InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1

InChI Key

AAPQJQRIUSSYBB-UHFFFAOYSA-M

SMILES

CC(C)(C)NCC(=O)O

Canonical SMILES

CC(C)(C)NCC(=O)[O-].[Na+]

sequence

G

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Gaertner, U.S. Pat. No. 3,927,080, describes the production of N-phosphonomethylglycine by acid-catalyzed dealkylation of N-t-butyl-N-phosphonomethylglycine or its esters. Tertiary butylamine is reacted with a bromoacetate ester to produce an ester of N-t-butylglycine which is in turn reacted with formaldehyde and phosphorous acid to produce the N-t-butyl-N-phosphonomethylglycine precursor.
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N-t-butyl-N-phosphonomethylglycine
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esters
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bromoacetate ester
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[Compound]
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ester
Name
N-t-butylglycine

Synthesis routes and methods II

Procedure details

To a solution of tert-Butylamino-acetic acid methyl ester (Maybridge), 122 mg (0.84 mmol) in 10 mL of dioxane was added a solution of 60 mg (2.52 mmol) of lithium hydroxide in 10 mL of water. The reaction mixture was stirred for two hours, acidified to pH=1 with 5 N HCl and concentrated to dryness to yield the crude desired product which was carried on without further purification. MS (IS) 132.1 (M+1).
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60 mg
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10 mL
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10 mL
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solvent
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crude desired product

Synthesis routes and methods III

Procedure details

Gaertner, U.S. Pat. No. 3,927,080, describes the production of glyphosate by acid hydrolysis and dealkylation of N-t-butyl-N-phosphonomethylglycine or its esters. Tertiary butyl amine is reacted with a bromoacetate ester to produce an ester of N-t-butylglycine, which is in turn reacted with formaldehyde and phosphorous acid to produce the N-t-butyl-N-phosphonomethylglycine precursor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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N-t-butyl-N-phosphonomethylglycine
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0 (± 1) mol
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reactant
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[Compound]
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esters
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
bromoacetate ester
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Name
N-t-butylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Tert-butylamino)acetic acid in the context of salbutamol degradation?

A1: Research on the photocatalytic degradation of salbutamol using Mn-doped TiO2 nanoparticles under visible light identified this compound as a potential intermediate compound in the degradation pathway []. This finding suggests that this compound could be formed during the environmental breakdown of salbutamol, highlighting its potential relevance in understanding the fate and persistence of salbutamol in the environment. Further research is needed to fully elucidate the formation mechanisms and environmental fate of this compound.

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